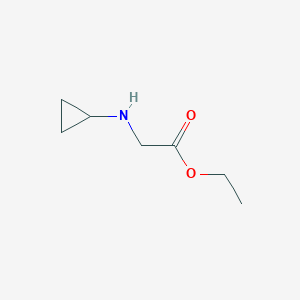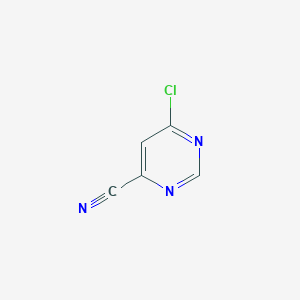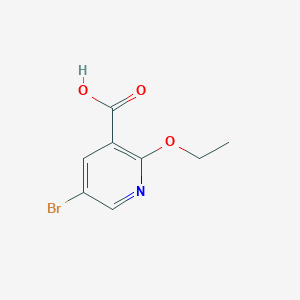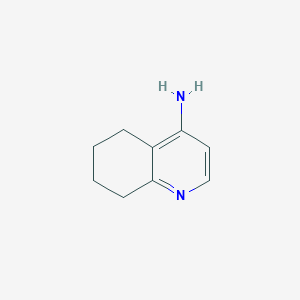
Pyrrolidine-3-carboxamide
Descripción general
Descripción
Pyrrolidine-3-carboxamide is a chemical compound that is part of a broader class of organic compounds known as pyrrolidines. These compounds contain a pyrrolidine ring, which is a five-membered saturated heterocycle with one nitrogen atom and four carbon atoms. This compound derivatives are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals, as well as their use as ligands in complexation reactions with metals .
Synthesis Analysis
The synthesis of this compound derivatives can be achieved through various methods. One approach involves the Michael reaction of chiral secondary enaminoesters with nitroethylenes, leading to adducts that can be further reduced and cyclized to form pyrrolidine derivatives with high diastereoselectivity . Another method includes the cyclization of N-substituted-2-alleneamides to form pyrrolidin-5-one-2-carboxamides, utilizing a one-pot Ugi reaction followed by regioselective cyclization . Additionally, asymmetric acylation of carboxamides and subsequent stereoselective reduction can be used to synthesize pyrrolidine derivatives with chiral auxiliaries .
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by intramolecular hydrogen bonding interactions, which can influence the compound's reactivity and physical properties. For instance, pyridine carboxamide ligands exhibit extensive intramolecular hydrogen bonding, which can be exploited in the formation of mono-, di-, tri-, and tetranuclear copper complexes . The presence of the carboxamide group also allows for the formation of heterosynthons, which are useful in crystal engineering and the synthesis of pharmaceutical cocrystals .
Chemical Reactions Analysis
This compound derivatives can undergo various chemical reactions, including intramolecular cyclization reactions catalyzed by palladium to form bicyclic pyrrolo-fused structures . These reactions can proceed via regiodivergent routes, leading to different pyrrolopyrazines and pyrrolopyridines. Additionally, the carboxamide group can participate in acid-catalyzed transformations, such as those leading to the formation of new fused heterocyclic systems like pyrrolo[1,2-a][1,4]diazocine .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the substituents attached to the heterocyclic scaffold. For example, the introduction of various substituents can improve the physicochemical parameters, such as aqueous solubility, while retaining high in vitro potency for potential pharmaceutical applications . The solubility and thermal properties of these compounds can also be tailored by incorporating pyridyl moieties into polyamides, which can be synthesized through polycondensation reactions . The biological activities of this compound derivatives, such as antibacterial, anti-inflammatory, and antioxidant activities, can be evaluated through various assays, and molecular docking studies can provide insights into their potential mechanisms of action .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Pyrrolidine-3-carboxamide derivatives are utilized in the synthesis of various chemical compounds. For instance, Weinreb 3-(pyrrolidin-2-ylidene)propionamides and Weinreh N-vinylprolinamides are used to synthesize 2,3-di-hydropyrrolizines, which involve the selective reaction of the carboxamide group with organometallic compounds. This process is analogous to the Hantzsch and Knorr pyrrole synthesis and allows for a variety of carbonyl intermediates (Calvo, González-Ortega, & Sañudo, 2002).
- Pyrrolidine-5-one-2-carboxamides can be synthesized via a one-pot Ugi reaction followed by regioselective cyclization. This method is known for its high atom-economy and mild, transition-metal-free conditions (Shahriari et al., 2022).
Medicinal Chemistry and Drug Design
- Pyrrolidine carboxamides show potential as direct enoyl-acyl carrier protein reductase inhibitors, with applications in antitubercular treatments. Oxadiazolyl pyrrolidine carboxamides, for example, have been developed and demonstrated in vitro antitubercular screening (Sonia & Ravi, 2012).
- Certain pyrrolidine-2-carboxamide derivatives have been investigated for their effects on cell viability and apoptosis in human hepatocellular carcinoma cells. These studies suggest potential therapeutic applications for hepatocellular carcinoma treatment (Ramezani et al., 2017).
Mecanismo De Acción
Target of Action
Pyrrolidine-3-carboxamide is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases Pyrrolidine derivatives have been reported to interact with a variety of enzymes and proteins . For instance, some pyrrolidine derivatives have shown inhibitory effects against enzymes like HDAC2 and PHB2 .
Mode of Action
The presence of the pyrrolidine ring in bioactive molecules allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This leads to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
When handling Pyrrolidine-3-carboxamide, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. It is also advised to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. The compound should be used only outdoors or in a well-ventilated area .
Direcciones Futuras
Pyrrolidine and its derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The exploration of pyrrolidine derivatives, especially during 2015–2023, has shown their significance as fundamental components of the skeletal structure .
Análisis Bioquímico
Biochemical Properties
Pyrrolidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with several enzymes, including carbonic anhydrase and acetylcholinesterase, exhibiting inhibitory effects . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound has been shown to interact with various proteins, influencing their conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of GABA transporters and ion channels, impacting neuronal signaling and excitability . Furthermore, this compound has been shown to affect the expression of genes involved in inflammatory responses and oxidative stress, thereby influencing cellular homeostasis and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as carbonic anhydrase and acetylcholinesterase, inhibiting their activity through competitive inhibition . Additionally, it can interact with transcription factors and other regulatory proteins, leading to alterations in gene expression patterns . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can induce sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cognitive function and reduced inflammation . At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of dose optimization in therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in amino acid metabolism and energy production . Additionally, this compound can modulate the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound is often localized to the cytoplasm and nucleus, where it can interact with enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, ensuring its proper function within the cell .
Propiedades
IUPAC Name |
pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591134 | |
| Record name | Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
471254-10-1 | |
| Record name | Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the pyrrolidine-3-carboxamide scaffold in medicinal chemistry?
A1: The this compound scaffold is a privileged structure in medicinal chemistry, commonly found in various bioactive compounds. Its presence in numerous research papers highlights its versatility and potential as a starting point for developing novel therapeutics targeting diverse diseases.
Q2: How do this compound derivatives interact with their biological targets?
A2: The specific interactions depend on the substituents attached to the this compound core and the nature of the biological target. For example, [N-(ω-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides were found to interact with sodium channels in a voltage- and use-dependent manner, effectively blocking sodium currents in skeletal muscle fibers. This interaction was influenced by the presence and position of a proline-like cycle and a lipophilic benzyl moiety within the compound structure] []. In another study, [(3S,4S)-1-[(2-CHLOROPHENYL)SULFONYL]-N-[(2E)-2-IMINOETHYL]-4-(MORPHOLIN-4-YLCARBONYL)this compound] was found to be a covalent ligand for mouse Cathepsin S [].
Q3: Can you provide an example of Structure-Activity Relationship (SAR) studies conducted on this compound derivatives?
A3: Several studies have explored SAR for pyrrolidine-3-carboxamides. For instance, [research on (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)this compound focused on optimizing its formulation for pharmaceutical preparations. The study investigated the impact of varying the ratios of its HCl Form 1, amorphous HCl, and amorphous free base forms on the compound's stability and performance in a granular composition] [, ].
Q4: What is the role of computational chemistry in studying this compound derivatives?
A4: Computational chemistry techniques like molecular modeling and QSAR studies play a crucial role in understanding the structure-activity relationships of this compound derivatives. For instance, [researchers employed equilibrium geometry modeling to understand the spatial arrangement of N-benzyl analogs of tocainide-like compounds and correlate it with their sodium channel blocking activity] [].
Q5: Have any in vivo studies been conducted using this compound derivatives?
A5: Yes, in vivo studies have been conducted to assess the efficacy and safety of this compound derivatives. For instance, [a series of tetramethyl-3-pyrrolinecarboxamide compounds were synthesized and tested for their antiarrhythmic activity in animal models. These compounds demonstrated promising activity against both aconitine- and ouabain-induced arrhythmias, with some exhibiting superior efficacy and therapeutic index compared to quinidine] [].
Q6: Are there specific analytical methods used to characterize and quantify this compound derivatives?
A6: Various analytical techniques are employed to characterize and quantify these compounds, including nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), gas chromatography-mass spectrometry (GC-MS), and thin-layer chromatography (TLC). [For example, GC-MS analysis of A-2545, a specific this compound derivative, revealed an interesting phenomenon where its hydrolysis product, phthalamide acid, undergoes recyclization back to A-2545 at elevated temperatures] [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)



